

An In-depth Technical Guide to 2-Bromo-4-(Trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No.: B171530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile, with the CAS number 1214334-83-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromo group, a nitrile moiety, and a trifluoromethoxy substituent, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential applications, and illustrative synthetic methodologies.

The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy. This substituent is often employed as a bioisostere for other functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] The bromo group serves as a convenient handle for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.^[2]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **2-Bromo-4-(trifluoromethoxy)benzonitrile**.

Identifier	Value
CAS Number	1214334-83-4
Molecular Formula	C ₈ H ₃ BrF ₃ NO[3]
Molecular Weight	266.02 g/mol [3][4]
IUPAC Name	2-bromo-4-(trifluoromethoxy)benzonitrile
InChI	1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11,12))2-1-5(7)4-13/h1-3H[5]
InChI Key	KQXCJMMGMNVWGL-UHFFFAOYSA-N[5]
SMILES	BrC1=C(C#N)C=CC(=C1)OC(F)(F)F[3]

Physical Property	Value
Appearance	White to off-white low melting solid[6]
Boiling Point	265 °C[7]
Density	1.75 g/cm ³ [6][7]
Flash Point	114 °C[6][7]
Purity	Typically ≥97%[3]
Storage	Store at room temperature, sealed in a dry environment[3][6]

Computational Data	Value
LogP	3.21938[3]
Topological Polar Surface Area (TPSA)	33.02 Å ² [3]
Hydrogen Bond Acceptors	2[3]
Hydrogen Bond Donors	0[3]
Rotatable Bonds	1[3]

Applications in Research and Development

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable intermediate primarily utilized in the synthesis of novel compounds for pharmaceutical and materials science applications.^[8]

- **Pharmaceutical Research:** The trifluoromethoxy group can improve the pharmacokinetic profile of drug candidates. This building block is used in the synthesis of potential anti-inflammatory agents and other bioactive molecules.^[8] The combination of the bromo and nitrile groups allows for the construction of diverse heterocyclic systems, which are common scaffolds in drug discovery.
- **Materials Science:** The electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound a useful precursor for the development of advanced materials, such as those used in fluorescent probes.^[8] The thermal stability of materials can also be enhanced by the incorporation of the -OCF₃ group.^[8]
- **Synthetic Chemistry:** This compound is a versatile substrate for various organic reactions. The bromo substituent is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds.^[1] The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can activate the aromatic ring for nucleophilic aromatic substitution (S_NAr) reactions.^[1]

Synthetic Pathways and Methodologies

While specific experimental protocols for the synthesis and reactions of **2-Bromo-4-(trifluoromethoxy)benzonitrile** are proprietary and not widely published, this section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of aryl bromide.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

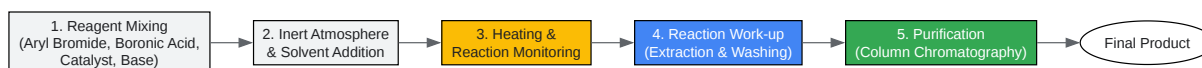
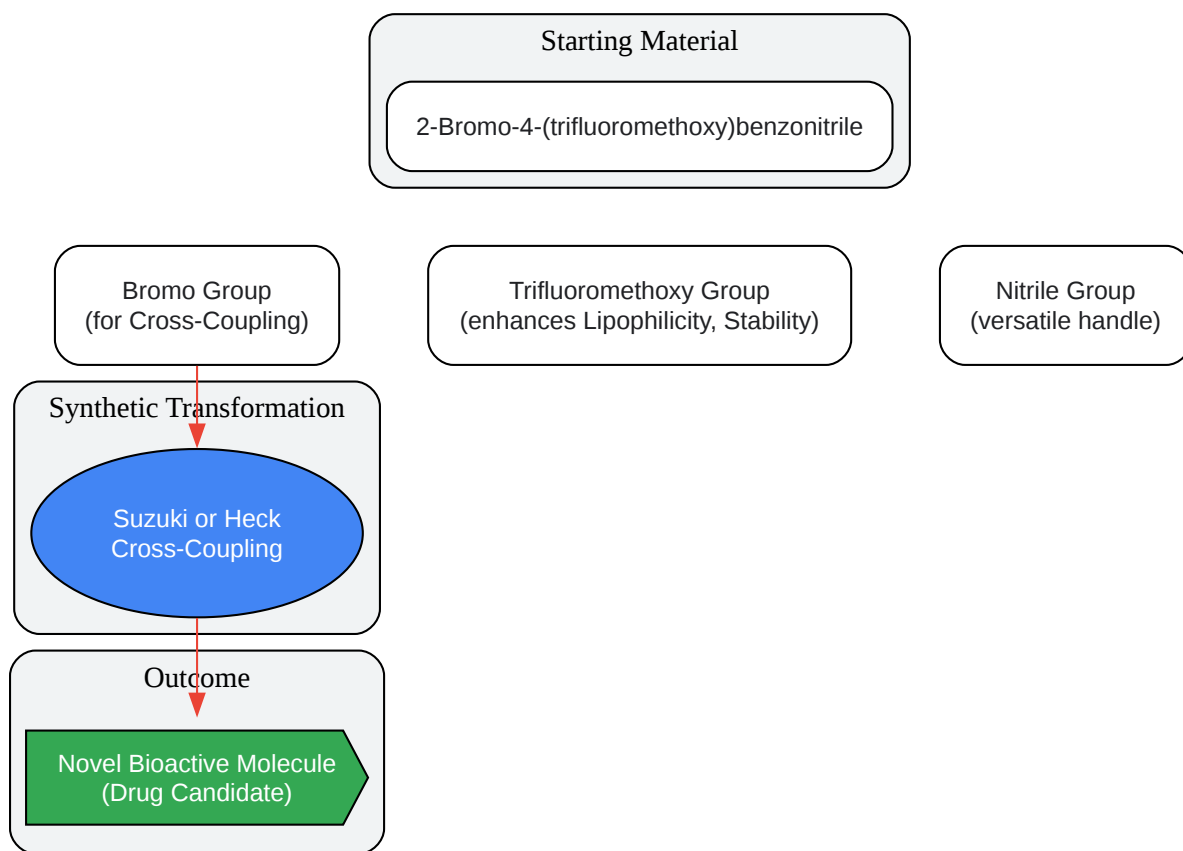
- **Reaction Setup:** To an oven-dried reaction vessel, add **2-Bromo-4-(trifluoromethoxy)benzonitrile** (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Diagram 1: Synthetic Utility in Drug Discovery

The following diagram illustrates the role of **2-Bromo-4-(trifluoromethoxy)benzonitrile** as a starting material in a drug discovery workflow.



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